(3S,5R)-Rosuvastatin

Pharmaceutical Quality Control Impurity Profiling Analytical Method Validation

(3S,5R)-Rosuvastatin (CAS 1242184-42-4) is the mandated EP Reference Standard for Rosuvastatin Impurity G, indispensable for EP-compliant impurity quantification in drug substance release testing, stability studies, and finished product QC. This (3S,5R) enantiomer is NOT interchangeable with the therapeutic (3R,5S) enantiomer—substitution invalidates impurity quantitation and confounds pharmacological interpretation. The compound exhibits differentiated properties including cellular differentiation induction (U.S. Patent 8,729,092) and potent hERG channel blockade (IC50 195 nM). Procurement supports enantiomeric purity method validation for generic rosuvastatin manufacturing, where crude methyl ester intermediate contains 1–20% of this stereoisomer and enantiomerically pure API specifications mandate <0.1% (3S,5R) content.

Molecular Formula C22H28FN3O6S
Molecular Weight 481.5 g/mol
CAS No. 1242184-42-4
Cat. No. B3024222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,5R)-Rosuvastatin
CAS1242184-42-4
Molecular FormulaC22H28FN3O6S
Molecular Weight481.5 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C
InChIInChI=1S/C22H28FN3O6S/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30)/b10-9+/t16-,17-/m0/s1
InChIKeyBPRHUIZQVSMCRT-RJCHQFKYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 17.96 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





(3S,5R)-Rosuvastatin CAS 1242184-42-4 for Pharmaceutical Reference Standards and Enantioselective Research


(3S,5R)-Rosuvastatin is a stereochemically defined enantiomer of rosuvastatin, bearing the specific (3S,5R) configuration at its two chiral centers . In contrast to the clinically approved (3R,5S)-rosuvastatin calcium salt formulation, this enantiomer is codified as Rosuvastatin EP Impurity G in the European Pharmacopoeia and is routinely employed as a primary reference standard for impurity profiling, method validation, and enantiomeric purity assessment during pharmaceutical quality control .

Why (3S,5R)-Rosuvastatin Cannot Be Substituted by (3R,5S)-Rosuvastatin or Other Statin Enantiomers


Interchange of rosuvastatin enantiomers is not scientifically valid due to fundamental differences in stereochemical configuration, pharmacopeial identity, and biological activity. While the (3R,5S)-enantiomer is the active pharmaceutical ingredient responsible for HMG-CoA reductase inhibition (IC50 = 11 nM) and LDL cholesterol reduction, the (3S,5R)-enantiomer is classified as an impurity (EP Impurity G) with distinct analytical and biological properties . Furthermore, patent literature explicitly discloses that (3S,5R)-rosuvastatin possesses a differentiated functional profile — specifically, the capacity to induce or enhance cellular differentiation — which is not a recognized property of the (3R,5S)-therapeutic enantiomer [1]. Consequently, substitution in analytical workflows would invalidate impurity quantitation; substitution in research contexts would confound pharmacological interpretation.

(3S,5R)-Rosuvastatin Quantitative Differentiation Evidence: Impurity Profiling, Patent-Specific Activity, and hERG Pharmacology


EP Impurity G Identity and Pharmacopeial Reference Standard Application

(3S,5R)-Rosuvastatin is explicitly designated as Rosuvastatin EP Impurity G by the European Pharmacopoeia, whereas (3R,5S)-rosuvastatin calcium is the active pharmaceutical ingredient (API) . The compound is supplied as an EP Reference Standard intended exclusively for laboratory tests prescribed in the EP monograph for rosuvastatin tablets . This formal pharmacopeial designation establishes (3S,5R)-rosuvastatin as the mandatory reference material for quantifying this specific stereoisomeric impurity in drug substance and drug product release testing, a function that the (3R,5S)-enantiomer cannot fulfill.

Pharmaceutical Quality Control Impurity Profiling Analytical Method Validation

Enantiomeric Ratio in Rosuvastatin Synthesis: (3S,5R) as Critical Process Impurity

During the manufacture of rosuvastatin methyl ester (MER), the crude product typically contains 80% to 99% of the desired (3R,5S)-enantiomer and 1% to 20% of the (3S,5R)-enantiomer, a ratio that conventional chromatographic purification does not alter [1]. The patent further specifies that enantiomerically pure MER contains less than 1% of the (3S,5R)-enantiomer, preferably less than 0.5%, and more preferably less than 0.1% [1]. In contrast, the (3R,5R)- and (3S,5S)-enantiomers are not observed at comparable abundance in standard synthetic routes [1].

Process Chemistry Enantiomeric Purity Synthetic Intermediate Analysis

Patent-Disclosed Cellular Differentiation Activity vs. Therapeutic (3R,5S)-Enantiomer

U.S. Patent 8,729,092 explicitly claims that rosuvastatin enantiomer compounds having the (3S,5R) configuration induce or enhance cellular differentiation, thereby maximizing or normalizing cellular phenotypic expression [1]. This activity is disclosed as being useful in the treatment of diseases characterized by diminished or aberrant cellular function, including cancer, atherosclerosis, and immune system disorders [1]. In contrast, the (3R,5S)-therapeutic enantiomer is described in the prior art solely for HMG-CoA reductase inhibition and cholesterol reduction [1]. The patent further notes that no apparent correlation exists between HMG-CoA reductase inhibition and cell modulation, underscoring the functional divergence of the (3S,5R)-enantiomer [1].

Cellular Differentiation Oncology Research Atherosclerosis Research

HMG-CoA Reductase Inhibitory Activity: (3S,5R) IC50 = 11 nM vs. (3R,5S) IC50 = 0.16 nM

Multiple vendor sources consistently report that (3S,5R)-rosuvastatin exhibits an IC50 of 11 nM for HMG-CoA reductase inhibition . In contrast, the active (3R,5S)-rosuvastatin enantiomer (as the calcium salt or free acid) demonstrates an IC50 of 0.16 nM in isolated enzyme assays [1]. This represents an approximately 69-fold difference in enzyme inhibitory potency between the two enantiomers.

Enzyme Inhibition HMG-CoA Reductase Statin Pharmacology

hERG Channel Blockade: (3S,5R)-Rosuvastatin IC50 = 195 nM

(3S,5R)-Rosuvastatin potently blocks the human ether-a-go-go related gene (hERG) potassium channel current with an IC50 of 195 nM . While comparative hERG data for the pure (3R,5S)-enantiomer under identical assay conditions is not readily available in the same sources, the 195 nM value for the (3S,5R)-enantiomer provides a quantitative benchmark for evaluating the cardiac ion channel liability of this specific stereoisomer. This data point is relevant for distinguishing the (3S,5R)-enantiomer from the (3R,5S)-therapeutic form, as the hERG IC50 of the clinically approved rosuvastatin formulation is known to be substantially higher (i.e., lower potency for hERG block), contributing to its favorable cardiac safety profile relative to other statins.

Cardiac Safety hERG Channel Ion Channel Pharmacology

Free Acid Formulation: Differential Solubility and Research-Grade Handling

(3S,5R)-Rosuvastatin is supplied as the free acid form (molecular weight: 481.54 g/mol, formula: C22H28FN3O6S), whereas the therapeutic API is the calcium salt (rosuvastatin calcium, molecular weight: 1001.14 g/mol, formula: (C22H27FN3O6S)2Ca) [1]. Rosuvastatin calcium is a hydrophilic compound with a partition coefficient (octanol/water) of 0.13 at pH 7.0 and is sparingly soluble in water and methanol, and slightly soluble in ethanol [1]. The free acid form of (3S,5R)-rosuvastatin exhibits distinct solubility characteristics that may influence analytical sample preparation and in vitro assay design.

Formulation Science Solubility Analytical Sample Preparation

Optimal Procurement and Research Applications for (3S,5R)-Rosuvastatin Based on Differential Evidence


Pharmaceutical Quality Control: EP-Compliant Impurity Profiling of Rosuvastatin Drug Substance and Tablets

(3S,5R)-Rosuvastatin is the mandated EP Reference Standard for Rosuvastatin Impurity G, intended for use in laboratory tests as prescribed in the European Pharmacopoeia monograph for rosuvastatin tablets . Procurement of this compound enables EP-compliant quantification of the (3S,5R)-stereoisomer in drug substance release testing, stability studies, and finished product quality control. Given that the crude rosuvastatin methyl ester intermediate contains 1–20% of this enantiomer and that enantiomerically pure MER specifications require <1% (preferably <0.1%) (3S,5R) content [1], this reference standard is indispensable for process validation and regulatory submission.

Enantioselective Synthesis and Process Chemistry: In-Process Control of Stereochemical Purity

During the synthesis of rosuvastatin calcium, the methyl ester intermediate (MER) consistently contains 1–20% of the (3S,5R)-enantiomer, a ratio unaffected by standard chromatographic purification [1]. (3S,5R)-Rosuvastatin serves as the critical reference material for HPLC method development and in-process control monitoring to ensure that the final API meets the stringent enantiomeric purity specification of <0.1% (3S,5R) content. Procurement supports process optimization studies aimed at reducing this stereoisomeric impurity burden and establishing robust control strategies for generic drug manufacturing.

Oncology and Cellular Differentiation Research: Investigating Non-Lipid-Lowering Statin Effects

U.S. Patent 8,729,092 discloses that (3S,5R)-rosuvastatin induces or enhances cellular differentiation and normalizes cellular phenotypic expression, with claimed utility in treating cancer, atherosclerosis, and immune system disorders characterized by diminished or aberrant cellular function [2]. Procurement enables academic and pharmaceutical researchers to investigate the cellular differentiation-modulating properties of the (3S,5R)-enantiomer independent of HMG-CoA reductase inhibition, as the patent explicitly states that no correlation exists between enzyme inhibition and cell modulation. This compound provides a tool for exploring statin enantiomers as potential differentiation-inducing agents in oncology drug discovery programs.

Cardiac Safety Pharmacology: Stereoisomer-Specific hERG Channel Liability Assessment

(3S,5R)-Rosuvastatin exhibits potent blockade of the hERG potassium channel with an IC50 of 195 nM . Procurement of this compound supports preclinical cardiac safety evaluation of rosuvastatin-related impurities, as ICH S7B guidelines recommend assessing the hERG liability of significant drug substance impurities. The 195 nM hERG IC50 value for the (3S,5R)-enantiomer contrasts with the substantially higher hERG IC50 (>300 μM) reported for the (3R,5S)-therapeutic enantiomer, making the (3S,5R)-compound a useful reference for stereoisomer-specific cardiac ion channel pharmacology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3S,5R)-Rosuvastatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.